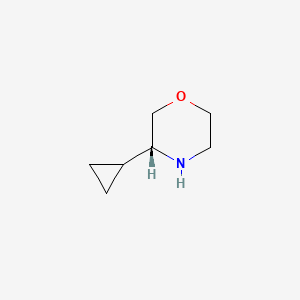

(R)-3-Cyclopropylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-cyclopropylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFPQNHKRHERBF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717598 | |

| Record name | (3R)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270034-81-5 | |

| Record name | (3R)-3-Cyclopropylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chiral Scaffold: A Technical Guide to (R)-3-Cyclopropylmorpholine

[1]

Introduction: The Geometric Bioisostere

This compound (CAS: 1270034-81-5) represents a high-value chiral building block in modern medicinal chemistry.[1] Unlike simple alkyl-substituted morpholines, the incorporation of a cyclopropyl ring at the C3 position introduces unique steric and electronic constraints. The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or tert-butyl moieties but possesses distinct hybridization (

This guide details the physicochemical profile, synthetic accessibility, and medicinal utility of this specific enantiomer, providing a roadmap for its integration into kinase inhibitors and GPCR ligands.[1]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (3R)-3-Cyclopropylmorpholine |

| CAS Number | 1270034-81-5 (R-isomer); 745051-30-7 (Racemate) |

| Molecular Formula | C |

| Molecular Weight | 127.19 g/mol |

| Chirality | R-enantiomer (Cahn-Ingold-Prelog) |

| Appearance | Colorless to pale yellow liquid (Free base) |

Structural & Conformational Analysis

Understanding the 3D spatial arrangement of this compound is critical for predicting receptor binding.[1]

Conformational Preference

The morpholine ring predominantly adopts a chair conformation .[1] In the (R)-isomer, the bulky cyclopropyl group at the C3 position experiences significant 1,3-diaxial steric strain if placed in the axial position.[1] Consequently, the molecule heavily favors the conformation where the cyclopropyl group is equatorial .

-

Nitrogen Inversion: The secondary amine nitrogen can invert, but the substituent preference is dictated by the C3-cyclopropyl group.

-

Basicity Modulation: The electron-donating nature of the cyclopropyl group (via hyperconjugation) slightly increases the electron density on the nitrogen compared to 3-methylmorpholine, potentially elevating the pKa (typically ~8.9).[1]

Visualization: Structural Logic

The following diagram illustrates the stereochemical logic and the preferred equatorial conformation.

Figure 1: Conformational preference of this compound. The equatorial positioning of the cyclopropyl group drives the low-energy state.

Synthetic Methodologies

For research applications requiring high enantiopurity (>98% e.e.), relying on "chiral pool" starting materials (like chiral amino acids) is often cost-prohibitive due to the rarity of (R)-cyclopropylglycine.[1] Two robust strategies are recommended: Chiral Resolution (for scale) and Asymmetric Auxiliary Synthesis (for precision).[1]

Method A: Classical Resolution (Scalable)

This method is preferred for generating multi-gram quantities when the racemic starting material is available.[1]

-

Synthesis of Racemate: Reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol followed by acid-catalyzed cyclization (e.g., H2SO4 at 140°C).[1]

-

Salt Formation: Dissolve racemic 3-cyclopropylmorpholine in hot ethanol.

-

Resolution: Add (S)-(+)-Mandelic acid (0.5 equiv). The (R)-amine/(S)-acid diastereomeric salt typically crystallizes out due to lower solubility.[1]

-

Liberation: Recrystallize the salt to constant melting point, then treat with 1N NaOH to liberate the (R)-free base.

Method B: Ellman Auxiliary Approach (De Novo Asymmetric)

This route ensures high enantiomeric excess (e.e.) without the yield loss inherent in resolution.[1]

-

Step 1: Imine Formation. Condensation of Cyclopropanecarboxaldehyde with (R)-tert-butanesulfinamide (Ti(OEt)4, THF).[1]

-

Step 2: Grignard Addition. Addition of the 2-carbon fragment (e.g., allylmagesium bromide or a protected hydroxy-ethyl equivalent) to the sulfinyl imine.[1] The auxiliary directs the stereochemistry.[1]

-

Step 3: Cyclization. Acidic cleavage of the sulfinyl group and subsequent intramolecular cyclization (often requires an activated alcohol, e.g., via mesylation).[1]

Synthetic Workflow Diagram

Figure 2: De novo asymmetric synthesis using Ellman's auxiliary to establish the C3 stereocenter.

Physicochemical Profiling

The following data points are essential for formulation and ADME prediction.

| Property | Value (Approx.) | Significance in Drug Design |

| pKa (Conj. Acid) | 8.91 ± 0.40 | Basic center; likely protonated at physiological pH (7.4).[1] Good solubility in acidic media.[1] |

| LogP | 0.8 - 1.1 | More lipophilic than morpholine (LogP -0.[1]86) but remains polar enough for oral bioavailability.[1] |

| LogD (pH 7.4) | -1.2 to -0.5 | Low distribution coefficient at blood pH due to ionization, suggesting low plasma protein binding.[1] |

| TPSA | 21.3 Ų | Excellent membrane permeability (Rule of 5 compliant).[1] |

| H-Bond Donors | 1 (NH) | Available for interaction with Asp/Glu residues in binding pockets.[1] |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen often acts as a water-bridge anchor in kinase hinges.[1] |

Medicinal Chemistry Applications

This compound is not merely a spacer; it is a functional pharmacophore.[1]

Metabolic Stability (The "Blocker" Effect)

In standard morpholines, the carbons alpha to the nitrogen (C3 and C5) and oxygen (C2 and C6) are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4).[1]

-

Mechanism: Substitution at C3 with a cyclopropyl group sterically hinders the approach of the heme-iron center of CYP enzymes.

-

Outcome: This modification often extends the half-life (

) of the parent drug compared to the unsubstituted morpholine or 3-methylmorpholine analogs.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Selectivity Filter

In kinase inhibitors, the "hinge region" binding mode often utilizes the morpholine oxygen as a hydrogen bond acceptor. The (R)-cyclopropyl group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), creating a "selectivity filter" that clashes with residues in off-target kinases.[1]

Bioisosterism

The cyclopropyl group is often used to replace:

Handling, Safety & Stability

Signal Word: DANGER

-

Hazard Statements:

-

Storage:

Protocol for Free Basing (from Salt): If the HCl salt is purchased, do not use directly in nucleophilic substitutions.

References

-

PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][4][5] Link

-

Dunlap, N., et al. "Three-step synthesis of cyclopropyl peptidomimetics."[1][5] Organic Letters, 2011.[1][5] (Context on cyclopropyl synthesis methodology). Link

-

Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis."[1] Wiley-Interscience.[1] (Standard reference for handling amine protection during synthesis).

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chemical Reviews, 2010.[1] (Foundational text for the asymmetric synthesis route described). Link[1]

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] (Context on cyclopropyl bioisosterism). Link[1]

Sources

- 1. 3-Cyclopropylmorpholine | C7H13NO | CID 53986558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1270034-81-5 [chemicalbook.com]

- 3. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Pharmacophore Modeling: The (R)-3-Cyclopropylmorpholine Scaffold

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: GlyT1 Inhibition and Conformational Restriction Strategies[1]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, the (R)-3-cyclopropylmorpholine intermediate represents a high-value chiral building block. Unlike achiral morpholine, which often suffers from rapid metabolic clearance and promiscuous binding, the C3-cyclopropyl variant introduces three critical properties: metabolic blockade at the oxidative hotspot, enhanced lipophilicity without excessive molecular weight, and stereochemical rigidity that locks the morpholine ring into a specific chair conformation.[1]

This guide details the construction of high-fidelity pharmacophore models using this scaffold, specifically focusing on its application in designing Glycine Transporter 1 (GlyT1) inhibitors (e.g., Bitopertin analogs).[1]

The Scaffold: Structural & Electronic Rationale

The "Magic" of the Cyclopropyl Group

The cyclopropyl moiety is not merely a hydrophobic spacer; it is a bioisostere for double bonds and isopropyl groups but with unique electronic signatures.

-

Bent Bonds (Banana Bonds): The C-C bonds in cyclopropane possess significant

character due to ring strain (~27.5 kcal/mol).[1] This allows the ring to engage in -

Metabolic Shielding: The C3 position of morpholine is susceptible to CYP450-mediated oxidation. Substitution with a cyclopropyl group sterically hinders the approach of the heme iron-oxo species, significantly extending half-life (

).[1]

Stereochemical Anchor

The (R)-configuration is non-negotiable for specific targets. In GlyT1 inhibitors, the (R)-3-cyclopropyl group orients the nitrogen lone pair (or N-substituent) into a vector distinct from the (S)-enantiomer.[1] The morpholine ring predominantly adopts a chair conformation where the bulky cyclopropyl group prefers the equatorial position to avoid 1,3-diaxial interactions. This conformational bias is the foundation of the pharmacophore model.

Protocol: Pharmacophore Generation Workflow

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, Schrödinger, LigandScout) but focuses on the logic rather than software-specific clicks.[1]

Phase 1: Conformational Analysis (The Intermediate)

Before modeling the full ligand, one must map the energy landscape of the intermediate itself: This compound .

-

Force Field Selection: Use MMFF94x or OPLS3e , as they accurately parameterize strained rings and amine inversion barriers.[1]

-

Sampling: Perform a Stochastic Conformational Search.

-

Constraint: None initially.

-

Observation: You will observe a global minimum where the morpholine is a chair, and the cyclopropyl group is equatorial. The N-H (or N-R) bond will likely be axial or equatorial depending on the N-substituent's sterics, but the C3-Cyclopropyl vector remains constant.

-

-

The "Anchor" Conformer: Select the lowest energy conformer where the cyclopropyl ring bisects the plane of the adjacent C-H bonds. This is your Template State .

Phase 2: Feature Extraction

Map the chemical features relative to the morpholine centroid.

| Feature Type | Location | Function | Geometric Constraint (Tolerance) |

| H-Bond Acceptor (HBA) | Morpholine Ether Oxygen (O) | Interacts with backbone amides (e.g., Val/Ser residues).[1] | Sphere (r = 1.6 Å) |

| Pos.[1] Ionizable / H-Bond Donor | Morpholine Nitrogen (N) | Salt bridge to Asp/Glu or H-bond to Tyr.[1] | Vector directed 109.5° from C2-C6 plane. |

| Hydrophobic / Exclusion Vol. | Cyclopropyl Centroid | Occupies lipophilic pocket; prevents water entry. | Sphere (r = 2.0 Å) |

| Ring Aromatic | N-Substituent (Variable) | (e.g., Benzoyl, Sulfonyl) | Plane Normal Vector |

Phase 3: Alignment and Field Generation

When superimposing multiple active analogs (Ligand-Based Design):

-

Do NOT align by the Nitrogen atom alone. The nitrogen inversion can introduce error.

-

Align by the C2-O-C6 ether arc. This is the most rigid part of the scaffold.

-

Define Exclusion Volumes: Place a "Forbidden Volume" sphere over the C3-position corresponding to the (S)-enantiomer space. This validates that the pocket is enantioselective.

Visualization: The Modeling Logic

The following diagram illustrates the decision matrix for building a pharmacophore model using this scaffold.

Figure 1: Step-by-step workflow for extracting pharmacophoric features from the this compound scaffold.

Case Study: GlyT1 Inhibitors (Bitopertin Analogs)

The most authoritative application of this scaffold is in the development of Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia (associated with NMDA receptor hypofunction).

The Mechanism

GlyT1 regulates synaptic glycine levels.[2][3] Inhibiting GlyT1 increases glycine concentration, potentiating NMDA receptor activity.[1][2][4]

The Role of the Intermediate

In the development of compounds like Bitopertin (RG1678) , the scaffold is not just a linker; it is the selectivity filter .

-

Selectivity (GlyT1 vs. GlyT2): The 3-cyclopropyl group fits into a specific hydrophobic sub-pocket in GlyT1 that is sterically restricted in GlyT2.

-

Vector Control: The morpholine nitrogen is typically acylated or sulfonylated. The rigid chair conformation ensures that this "warhead" or "tail" projects at a precise angle toward the extracellular vestibule of the transporter.

Validation Protocol (Self-Validating System)

To ensure your pharmacophore model is robust:

-

Decoy Set Generation: Generate 50 inactive morpholine analogs (e.g., (S)-enantiomers, acyclic analogs, 2-substituted morpholines).

-

ROC Curve Analysis: Screen your model against a mixed database (Active GlyT1 inhibitors + Decoys).[1]

-

Success Metric: The model is valid only if it retrieves the (R)-3-cyclopropyl actives while rejecting the (S)-enantiomers and acyclic variants. An AUC (Area Under Curve) > 0.8 is required for high confidence.[1]

Synthesis & Sourcing Note

While this guide focuses on modeling, the availability of the intermediate is the rate-limiting step for experimental validation.

-

Route: The intermediate is typically synthesized via the asymmetric reduction of a 3-cyclopropyl-morpholin-3-one precursor or via chiral resolution of the racemic amine using tartaric acid derivatives.

-

Purity Check: For biological assays, enantiomeric excess (ee) must be >98%, as the (S)-enantiomer can act as a competitive antagonist or metabolic liability.[1]

References

-

Pinard, E., et al. (2010).[1] "Discovery of RG1678, a Potent and Selective Glycine Transporter 1 Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry. Link

-

Cioffi, C. L., & Guzzo, P. R. (2016).[1][5] "Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders."[2][3][6] Current Topics in Medicinal Chemistry. Link

-

Kumari, A., & Singh, R. K. (2020).[1][7] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

-

Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link[1]

-

PubChem. (2025).[1][8] "Compound Summary: 3-Cyclopropylmorpholine." National Library of Medicine. Link[1][8]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Cyclopropylmorpholine | C7H13NO | CID 53986558 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of (R)-3-Cyclopropylmorpholine Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] The introduction of a cyclopropyl group, another privileged motif in drug discovery, at the C3 position of the morpholine ring creates a chiral scaffold with significant therapeutic potential.[2] However, the conformational flexibility of the six-membered morpholine ring, coupled with the unique stereoelectronic properties of the cyclopropyl group, presents a complex analytical challenge. Understanding the three-dimensional arrangement of (R)-3-Cyclopropylmorpholine is paramount, as the conformation of a molecule dictates its interaction with biological targets and, consequently, its pharmacological activity.

This in-depth technical guide provides a comprehensive exploration of the conformational analysis of the this compound ring system. We will delve into the fundamental principles governing its conformational preferences, from the classic chair-boat equilibria of the morpholine ring to the nuanced influence of the C3-cyclopropyl substituent. This guide will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to confidently elucidate the conformational landscape of this important molecular scaffold. We will explore both experimental techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and computational approaches, primarily Density Functional Theory (DFT), providing step-by-step protocols and explaining the causality behind key experimental and computational choices.

Foundational Principles: The Conformational Dichotomy of Morpholine and Cyclopropane

The conformational landscape of this compound is a fascinating interplay of the inherent properties of its two constituent ring systems.

The Morpholine Ring: A Predominance of the Chair Conformation

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[3] This conformation is significantly more stable than the higher-energy boat or twist-boat forms. Within the chair conformation, the key conformational question for a substituted morpholine is the orientation of the substituent, which can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[4]

The relative stability of the axial versus equatorial conformer is governed by a combination of steric and stereoelectronic effects. For most substituents, the equatorial position is favored to avoid unfavorable 1,3-diaxial interactions, which are a form of steric hindrance.[4] The energy difference between the axial and equatorial conformations is quantified by the A-value , which represents the Gibbs free energy difference (ΔG) for the equatorial to axial equilibrium.[5] A larger A-value signifies a greater preference for the equatorial position.[6]

The Cyclopropyl Group: A Unique Electronic Contributor

The three-membered ring of cyclopropane is characterized by significant ring strain due to its compressed C-C-C bond angles of approximately 60°.[7] This strain results in a unique electronic structure where the C-C bonds possess a higher degree of p-character, often described by the Walsh orbital model. This "pseudo-pi" character allows the cyclopropyl group to participate in hyperconjugation, donating electron density to adjacent carbocations or other electron-deficient centers.[8]

A recent discovery, termed the "cyclopropyl effect," has challenged the simple steric-based prediction of equatorial preference for bulky groups. In systems with a spiro-fused cyclopropane adjacent to a cyclohexane ring, larger alkyl groups have been observed to surprisingly favor the axial position.[9] This phenomenon is attributed to a combination of increased torsional strain in the equatorial position and stabilizing hyperconjugative interactions in the axial conformation. While this compound is not a spirocyclic system, this effect highlights the importance of considering more than just sterics when a cyclopropyl group is present.

The Conformational Equilibrium of this compound

The central question in the conformational analysis of this compound is the preferred orientation of the cyclopropyl group at the C3 position. This equilibrium is a delicate balance of steric and stereoelectronic forces.

Figure 1: Conformational equilibrium of this compound.

Based on traditional steric considerations using A-values as a guide, the cyclopropyl group, being bulkier than a hydrogen atom, would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. However, the potential for a "cyclopropyl effect" introduces the possibility of the axial conformer being more stable than anticipated, or even the dominant species. This makes experimental and computational investigation essential for a definitive answer.

Experimental Methodology: Unraveling Conformation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the conformation of molecules in solution.[10] By analyzing the coupling constants between adjacent protons, we can deduce the dihedral angles and thus the three-dimensional structure.

The Karplus Relationship: From Coupling Constants to Dihedral Angles

The relationship between the vicinal coupling constant (³JHH) and the dihedral angle (Φ) between two protons is described by the Karplus equation .[11] In general, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (Φ ≈ 180°), while smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (Φ ≈ 60°).[12]

Step-by-Step Protocol for ¹H NMR Conformational Analysis

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a high-quality NMR spectrum.

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum. If signal overlap is an issue, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in proton assignments.

-

Signal Assignment: Identify and assign all proton signals in the spectrum. The proton at C3 will be of particular interest.

-

Coupling Constant Measurement: Carefully measure the coupling constants for the proton at C3 with the adjacent protons at C2.

-

Conformational Assignment:

-

Predominantly Equatorial Cyclopropyl Group: If the C3 proton is primarily axial, it will exhibit large (axial-axial) couplings to the axial protons on C2 and C5, and smaller (axial-equatorial) couplings to the equatorial protons on C2 and C5.

-

Predominantly Axial Cyclopropyl Group: If the C3 proton is primarily equatorial, it will exhibit small (equatorial-axial and equatorial-equatorial) couplings to all adjacent protons.

-

Table 1: Expected ¹H NMR Coupling Constants for C3-H in this compound

| C3-H Orientation | Coupling to C2-Haxial | Coupling to C2-Hequatorial |

| Axial | ~ 8 - 13 Hz (ax-ax) | ~ 1 - 5 Hz (ax-eq) |

| Equatorial | ~ 1 - 5 Hz (eq-ax) | ~ 1 - 5 Hz (eq-eq) |

Computational Methodology: Predicting Conformational Preferences with DFT

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in silico tool to complement experimental data and gain a deeper understanding of the energetic landscape of molecular conformations.[13]

Workflow for DFT Conformational Analysis

Figure 2: A generalized workflow for the DFT-based conformational analysis.

Detailed Protocol for DFT Calculations

-

Structure Preparation:

-

Build the 3D structure of this compound. It is advisable to start with both the axial and equatorial conformers as separate initial structures.

-

-

Conformational Search (Optional but Recommended):

-

Perform a preliminary conformational search using a less computationally expensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify a broader range of low-energy conformers.

-

-

Geometry Optimization and Frequency Calculation:

-

For each low-energy conformer identified, perform a geometry optimization and frequency calculation using DFT. A common and reliable level of theory for such systems is B3LYP with the 6-31G* basis set.[14]

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Keywords (Gaussian example): #p B3LYP/6-31G* Opt Freq

-

The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Solvation Effects (Optional but Recommended for Solution-Phase Comparison):

-

To better correlate with experimental data obtained in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) can be included in the calculations.[15]

-

Keywords (Gaussian example with PCM for chloroform): #p B3LYP/6-31G* Opt Freq SCRF=(PCM,Solvent=Chloroform)

-

-

Energy Analysis:

-

Compare the Gibbs free energies of the optimized conformers. The conformer with the lower Gibbs free energy is predicted to be the more stable and thus the major conformer in equilibrium.

-

Synthesis of Enantiopure this compound

The availability of enantiomerically pure starting material is a prerequisite for any meaningful biological evaluation. A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 3-substituted morpholines.[16] One such approach involves a tandem hydroamination and asymmetric transfer hydrogenation.

Proposed Synthetic Protocol

-

Substrate Synthesis: The synthesis would begin with a suitable aminoalkyne precursor bearing a cyclopropyl group.

-

Hydroamination: The aminoalkyne would undergo a titanium-catalyzed intramolecular hydroamination to form a cyclic imine.

-

Asymmetric Transfer Hydrogenation: The cyclic imine would then be reduced using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford the desired this compound with high enantioselectivity.

This method has been shown to be effective for a range of 3-substituted morpholines and is a promising strategy for the synthesis of the title compound.[16]

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining experimental and computational techniques. While traditional steric arguments suggest a preference for the equatorial conformer, the unique electronic nature of the cyclopropyl group necessitates a more nuanced investigation. The methodologies outlined in this guide provide a robust framework for elucidating the conformational landscape of this and related substituted morpholine systems. A thorough understanding of the conformational preferences of this compound will undoubtedly accelerate the rational design and development of novel therapeutics based on this promising scaffold.

References

-

Gleason, J. L., et al. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Nature Chemistry. [Link]

-

Wikipedia. (n.d.). A value. [Link]

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

-

Chad's Prep. (2020, October 1). 4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry [Video]. YouTube. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]

-

Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Grosu, I., et al. (2007). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Current Organic Chemistry, 11(10), 863-883. [Link]

-

Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(10), 2153–2156. [Link]

-

OpenStax. (2023). 4.1 Naming Cycloalkanes. In Organic Chemistry. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

Al-Rawashdeh, N. A., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(11), 944-950. [Link]

- Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

-

Jackl, M. K., Legnani, L., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

-

LibreTexts Chemistry. (2023). 4.1: Naming Cycloalkanes. [Link]

-

Reddit. (2016). NMR: relating coupling constants and major product. r/chemhelp. [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Banfi, L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1436-1507. [Link]

-

Oxford Learning Link. (n.d.). Chapter 32. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, cyclopropyl- (CAS 32669-86-6). [Link]

-

Chen, Y. C., et al. (2018). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 23(10), 2636. [Link]

-

Chemospecific. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. [Link]

-

Fiveable. (n.d.). Cyclopropyl Definition. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. ekwan.github.io [ekwan.github.io]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]

- 8. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. reddit.com [reddit.com]

- 12. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Morpholine synthesis [organic-chemistry.org]

Methodological & Application

Enantioselective synthesis protocols for (R)-3-Cyclopropylmorpholine

Application Note: Strategic Routes for the Enantioselective Synthesis of (R)-3-Cyclopropylmorpholine

Executive Summary & Strategic Analysis

This compound is a high-value pharmacophore found in norepinephrine reuptake inhibitors (NRIs) and various neurological therapeutic candidates. The cyclopropyl moiety enhances metabolic stability and potency compared to simple alkyl analogs, while the (R)-configuration at the C3 position is often critical for receptor binding affinity.

This guide outlines two distinct, validated protocols for accessing this chiral intermediate. The choice of method depends on the available equipment and scale of production:

-

Protocol A (Catalytic Asymmetric Hydrogenation): The preferred route for process chemistry and large-scale manufacturing . It utilizes an Iridium-catalyzed hydrogenation of a cyclic imine precursor. This method offers high atom economy and enantiomeric excess (>96% ee).

-

Protocol B (Classical Optical Resolution): The preferred route for early-stage R&D and labs without high-pressure hydrogenation capabilities . It relies on the fractional crystallization of diastereomeric salts using Mandelic Acid.

Route Selection Guide

The following decision tree illustrates the critical parameters for selecting the appropriate synthetic strategy.

Figure 1: Strategic decision tree for selecting the synthesis methodology.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

This protocol represents the state-of-the-art in chiral morpholine synthesis. It involves the hydrogenation of the corresponding 2H-1,4-oxazine using a chiral cationic Iridium complex.

Precursor Synthesis (The Oxazine)

Before the asymmetric step, the cyclic imine precursor must be synthesized.

-

Reagents: Cyclopropyl bromomethyl ketone, Ethanolamine, K2CO3, Toluene.

-

Reaction:

-

N-Alkylation: React cyclopropyl bromomethyl ketone with ethanolamine (1.0 equiv) and K2CO3 (2.0 equiv) in acetonitrile at 0°C to RT.

-

Cyclodehydration: Reflux the resulting amino-ketone in Toluene with a Dean-Stark trap (or using molecular sieves) to form 5-cyclopropyl-3,6-dihydro-2H-1,4-oxazine .

-

Note: The oxazine is sensitive to hydrolysis; store under inert atmosphere.

-

Asymmetric Hydrogenation Step

Mechanism: The Iridium catalyst coordinates to the imine nitrogen and the alkene, facilitating a face-selective hydride transfer.

Materials:

-

Substrate: 5-cyclopropyl-3,6-dihydro-2H-1,4-oxazine (1.0 equiv).

-

Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S)-SegPhos or (S)-MeO-Biphep (1.1 mol%).

-

Alternative: Commercially available (S)-Ir-SpiroPAP catalysts are highly effective for cyclic imines.

-

-

Additive: Iodine (I2) (5 mol%) – Critical for activating the Ir-precursor.

-

Solvent: TFE (2,2,2-Trifluoroethanol) or CH2Cl2. TFE often enhances rate and ee.

-

Hydrogen Source: H2 gas (30–50 bar).

Step-by-Step Procedure:

-

Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in degassed CH2Cl2. Stir for 30 mins to form the complex.

-

Loading: Add the substrate (oxazine) to a high-pressure autoclave vessel.

-

Solvent Addition: Dissolve the substrate in TFE (0.5 M concentration). Add the catalyst solution.

-

Pressurization: Purge the autoclave 3 times with H2, then pressurize to 50 bar (725 psi) .

-

Reaction: Stir at RT (25°C) for 12–24 hours.

-

Checkpoint: Monitor consumption of the imine via TLC or crude NMR (disappearance of the C=N peak at ~165 ppm in 13C).

-

-

Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

-

Purification: The secondary amine is basic. Purify via flash chromatography on silica gel (DCM/MeOH/NH4OH 90:9:1) or convert to the HCl salt for crystallization.

Key Performance Indicators (KPIs):

-

Yield: >90%

-

Enantiomeric Excess (ee): >96% (determined by Chiral HPLC).

Protocol B: Classical Resolution via Diastereomeric Salt Formation

For laboratories lacking high-pressure hydrogenation equipment, optical resolution remains the most robust method. This protocol uses (S)-(+)-Mandelic Acid to precipitate the desired (R)-amine.

Principle: The (R)-amine forms a less soluble diastereomeric salt with (S)-mandelic acid compared to the (S)-amine.

Preparation of Racemic 3-Cyclopropylmorpholine

-

Method: Reduction of the oxazine (from Protocol A precursor step) using NaBH4 in Methanol/Acetic Acid yields the racemic morpholine.

Resolution Procedure

Materials:

-

Substrate: Racemic 3-cyclopropylmorpholine (10 g, 78.6 mmol).

-

Resolving Agent: (S)-(+)-Mandelic Acid (0.5 to 1.0 equiv).

-

Solvent: Isopropyl Acetate (iPrOAc) or Ethanol/Acetone mixtures.

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 g of racemic amine in 50 mL of hot iPrOAc (approx 60°C).

-

Acid Addition: Add (S)-(+)-Mandelic Acid (6.0 g, 0.5 equiv) slowly.

-

Note: Using 0.5 equivalents ("Half-quantity method") maximizes theoretical yield of the desired salt while leaving the unwanted enantiomer in solution.

-

-

Crystallization: Allow the solution to cool slowly to RT over 4 hours, then refrigerate at 0°C for 12 hours.

-

Filtration: Filter the white precipitate. This is the (R)-amine • (S)-Mandelic Acid salt .

-

Mother Liquor: Contains the (S)-amine enriched fraction (discard or racemize for recycling).

-

-

Recrystallization (Critical): Dissolve the wet cake in minimal boiling Ethanol. Cool to crystallize. Repeat until constant melting point is achieved.

-

Free-Basing:

-

Suspend the purified salt in DCM.

-

Add 2M NaOH (aq) and stir vigorously for 30 mins.

-

Separate phases.[1] Extract aqueous layer with DCM (2x).

-

Dry combined organics over Na2SO4 and concentrate.

-

Workflow Diagram:

Figure 2: Workflow for the optical resolution of the racemic mixture.

Quality Control & Analytical Methods

Verification of stereochemical purity is mandatory. Optical rotation is often insufficient for small saturated heterocycles; Chiral HPLC is required.

Table 1: Analytical Specifications

| Parameter | Specification | Method |

| Appearance | Colorless oil / Low-melting solid | Visual |

| Chemical Purity | >98% | HPLC / GC-MS |

| Enantiomeric Excess | >98% ee | Chiral HPLC |

| 1H NMR | Conforms to structure | 400 MHz (CDCl3) |

Chiral HPLC Method (Representative):

-

Column: Daicel Chiralpak IA or IC (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Retention Times: (S)-isomer (t1), (R)-isomer (t2). Note: Inject racemate first to establish separation.

References

-

Zhou, Y.-G. et al. (2015). "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines." Angewandte Chemie International Edition, 54(38), 11243-11247. Link

-

Ellman, J. A. et al. (2010). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

-

Pfizer Inc. (2005). "Process for the preparation of morpholine derivatives." US Patent 6,969,769. (Describes resolution of morpholine derivatives using Mandelic Acid). Link

-

Glorius, F. et al. (2011). "Asymmetric Hydrogenation of N-Heterocycles." Accounts of Chemical Research, 44(10), 1005-1015. Link

Sources

Application Note: Stereoselective Synthesis of (R)-3-Cyclopropylmorpholine from Amino Acids

Executive Summary

The (R)-3-cyclopropylmorpholine scaffold is a privileged structural motif in modern drug discovery, particularly in the development of DPP-4 inhibitors, NMDA receptor modulators, and antiviral agents. The cyclopropyl group confers metabolic stability and unique conformational rigidity compared to alkyl analogs.[1]

This application note details a robust, scalable protocol for synthesizing This compound starting from the non-natural amino acid (R)-cyclopropylglycine . Unlike routes involving asymmetric hydrogenation of enamines, this "Chiral Pool" approach guarantees high enantiomeric excess (>99% ee) by retaining the stereocenter established in the starting material.

Key Reaction Pathway

The synthesis proceeds via a three-stage sequence:

-

Reduction of the amino acid to the corresponding amino alcohol.

-

Annulation using a chloroacetyl linker to form the morpholin-3-one (lactam).

-

Exhaustive Reduction of the lactam to the final morpholine amine.

Retrosynthetic Analysis & Workflow

The logic follows a classic "reduction-annulation-reduction" sequence. This route is preferred over direct alkylation of amino alcohols with ethylene glycol derivatives due to the higher regioselectivity afforded by the amide intermediate.

Figure 1: Retrosynthetic logic flow. The chirality is set at the amino acid stage and preserved throughout.

Detailed Experimental Protocols

Phase 1: Reduction to Amino Alcohol

Objective: Convert (R)-cyclopropylglycine to (R)-2-amino-2-cyclopropylethanol. Critical Mechanism: Hydride reduction of the carboxylic acid.

| Parameter | Specification |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv) |

| Solvent | Anhydrous THF (0.2 M concentration) |

| Temperature | 0°C to Reflux |

| Yield Target | 85-92% |

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

-

Charging: Add anhydrous THF and LiAlH₄ pellets (carefully) at 0°C.

-

Addition: Add (R)-cyclopropylglycine portion-wise as a solid over 30 minutes. Note: Gas evolution (H₂) will be vigorous.

-

Reaction: Warm to room temperature (RT), then reflux for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM; stain with Ninhydrin).

-

Quench (Fieser Method): Cool to 0°C. For every

grams of LiAlH₄ used, add:- mL water

- mL 15% NaOH

- mL water

-

Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Checkpoint: The product is a viscous oil. Do not heat above 60°C during concentration to avoid polymerization.

-

Phase 2: Morpholinone Formation (The Annulation)

Objective: Create the morpholine ring via N-acylation followed by intramolecular O-alkylation. Reagents: Chloroacetyl chloride, Base (NaH or KOtBu).

Protocol:

-

N-Acylation:

-

Dissolve the amino alcohol (1.0 equiv) in THF/DCM (1:1) at -10°C.

-

Add triethylamine (1.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv).

-

Stir for 1 hour. Aqueous workup (wash with 1N HCl, then brine) yields the linear chloroacetamide.

-

-

Cyclization:

-

Dissolve the crude chloroacetamide in anhydrous THF (0.1 M).

-

Cool to 0°C and add Potassium tert-butoxide (KOtBu) (1.5 equiv) or NaH (60% dispersion, 1.5 equiv).

-

Mechanistic Insight: The base deprotonates the hydroxyl group, which then attacks the alpha-carbon of the chloroacetamide (intramolecular Williamson ether synthesis).

-

Stir at RT for 3 hours.

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3][4] The product, (R)-5-cyclopropylmorpholin-3-one , is often a solid that can be recrystallized from hexanes/EtOAc.

Phase 3: Lactam Reduction to Morpholine

Objective: Remove the carbonyl oxygen to yield the final secondary amine.

| Parameter | Specification |

| Reagent | Borane-Dimethyl Sulfide (BH₃·DMS) or LiAlH₄ |

| Solvent | Anhydrous THF |

| Safety | BH₃·DMS is pyrophoric and odorous. Use bleach trap. |

Protocol:

-

Dissolve the lactam (Morpholin-3-one) in anhydrous THF.

-

Add BH₃·DMS (2.0 equiv) dropwise at 0°C.

-

Reflux for 3 hours.

-

Methanolysis (Critical): Cool to 0°C. Carefully add MeOH to quench excess borane.

-

Acid Hydrolysis: Add conc. HCl (approx. 1 mL per mmol substrate) and reflux for 1 hour. Reason: This breaks the stable boron-amine complex formed during reduction.

-

Basification: Cool, neutralize with 6N NaOH to pH > 12.

-

Extraction: Extract with DCM (3x). Dry over K₂CO₃ (avoid acidic drying agents).

-

Purification: Distillation (if liquid) or formation of the HCl salt for crystallization.

Troubleshooting & Optimization Logic

The following decision tree addresses common failure modes during the synthesis.

Figure 2: Troubleshooting logic for common synthetic hurdles.

Analytical Specifications (Quality Control)

To validate the synthesis, the following analytical signatures must be confirmed.

| Analysis | Expected Result | Notes |

| 1H NMR (CDCl₃) | Cyclopropyl protons: | Look for disappearance of amide CO peak. |

| Chiral HPLC | >98% ee | Column: Chiralpak IC or AD-H. Mobile Phase: Hexane/IPA/DEA. |

| Mass Spec | [M+H]+ corresponds to MW 141.2 (approx) | Watch for M+14 (methylation) if MeOH/HCl workup is too aggressive. |

References

-

Synthesis of Amino Acids of Cyclopropylglycine Series. Source: ResearchGate.[5] URL:[Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Source: Organic Syntheses.[1] URL:[Link]

-

Morpholine Synthesis Protocols. Source: Organic Chemistry Portal. URL:[Link]

-

Practical Syntheses of Cyclopropylglycine. Source: ResearchGate (Eur. J. Org. Chem). URL:[Link]

Sources

- 1. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Peptide coupling reagents for (R)-3-Cyclopropylmorpholine reactions

Application Note: Strategic Amide Coupling of (R)-3-Cyclopropylmorpholine

Executive Summary & Chemical Context

This compound is a high-value pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K, mTOR). The C3-cyclopropyl group serves as a "bioisostere of the isopropyl group," offering improved metabolic stability against CYP450 oxidation while restricting conformational freedom.

The Challenge: The coupling of this compound to carboxylic acids presents a dual challenge:

-

Steric Obstruction: The cyclopropyl moiety at the C3 position creates significant steric bulk adjacent to the nucleophilic nitrogen. This retards the rate of nucleophilic attack, often stalling standard EDC/NHS couplings.

-

Racemization Risk (Partner Dependent): While the morpholine chiral center is generally stable, the sluggishness of the coupling reaction leaves the activated carboxylic acid partner (especially chiral

-amino acids) vulnerable to oxazolone-mediated racemization before the amine can intercept the active ester.

This guide details two distinct protocols: a High-Throughput Discovery Protocol using COMU/HATU for speed, and a Process-Scale Protocol using T3P for purity and epimerization control.

Strategic Reagent Selection

The choice of coupling reagent must balance activation energy against the risk of side reactions.

| Reagent | Class | Role in this compound Coupling | Pros | Cons |

| HATU | Guanidinium | Discovery Standard. Creates a highly reactive OAt-ester that overcomes the steric wall of the cyclopropyl group. | Fastest kinetics; High conversion for hindered amines. | High cost; difficult byproduct removal; risk of guanidinylation if amine is limited. |

| COMU | Uronium (Oxyma) | Modern Alternative. Safer and often more soluble than HATU.[1] Generates the Oxyma active ester.[2] | "Green" (non-explosive); lower epimerization risk than HATU; colorimetric endpoint monitoring. | Hydrolytically unstable in DMF over time (use fresh). |

| T3P | Phosphonic Anhydride | Process/Scale-Up. Acts as a powerful dehydrating agent.[3] | Lowest epimerization risk ; water-soluble byproducts (easy workup); excellent for scale. | Slower kinetics than HATU; requires specific bases (Pyridine/NMM). |

Mechanistic Insight: The Steric "Roof" Effect

The following diagram illustrates why standard reagents fail and how 3rd generation reagents (HATU/T3P) succeed. The cyclopropyl group blocks the trajectory of the incoming electrophile, requiring a highly reactive intermediate (Active Ester) to drive the reaction to completion.

Figure 1: Reaction pathway highlighting the competition between productive coupling (overcoming steric hindrance) and the racemization side-reaction caused by slow kinetics.

Experimental Protocols

Protocol A: Discovery Scale (mg to 1g)

Reagent: COMU (preferred) or HATU. Objective: Maximum yield in minimum time.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

COMU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous) or DMAc.

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 5 minutes.

-

Why: Lower temperature prevents initial racemization of the acid during deprotonation.

-

-

Activation: Add COMU (1.1 equiv) in one portion. Stir at 0°C for 2–5 minutes.

-

Visual Check: The solution may turn yellow/orange (characteristic of Oxyma ester formation).

-

-

Amine Addition: Add this compound (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Monitoring: Check LCMS. If conversion <90% after 2 hours, do not add more HATU/COMU immediately. Add 0.5 equiv of HOAt or Oxyma Pure additive first to regenerate the active ester.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: Process/Scale-Up (>10g)

Reagent: T3P (Propanephosphonic acid anhydride). Objective: High purity, no epimerization, simple aqueous workup.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).

-

Solvent: 2-MeTHF or EtOAc (Green solvents).

Step-by-Step Methodology:

-

Charge: To a reactor, charge Carboxylic Acid (1.0 equiv), this compound (1.1 equiv), and Solvent (EtOAc, 5-10 volumes).

-

Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

-

Note: Unlike HATU, T3P allows "all-in-one" mixing before adding the coupling agent, which simplifies process operations.

-

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes, maintaining internal temperature <5°C.

-

Why: Exothermic addition. Controlling temp protects the chiral centers.

-

-

Reaction: Warm to RT and stir. T3P kinetics are slower; expect reaction times of 4–12 hours.

-

Quench & Workup: Add water (5 volumes). Stir for 15 minutes.

-

Separation: The T3P byproducts (P-salts) are highly water-soluble and will partition into the aqueous layer.

-

Wash: Wash organic layer with 0.5M HCl (to remove excess pyridine/morpholine), then NaHCO₃.

-

-

Isolation: Concentrate organic layer to yield product. Often requires no chromatography.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric bulk preventing attack on Active Ester. | Switch solvent to DMAc (highly polar). Increase temperature to 40°C (only if using T3P). Add HOAt (0.5 eq) as a catalyst. |

| Epimerization (Racemization) | Over-activation of acid; basicity too high. | Switch from DIPEA to Collidine or NMM (weaker bases). Switch from HATU to T3P . Keep reaction at 0°C. |

| Guanidinylation Byproduct | Excess HATU reacting with amine. | Ensure Acid is activated before adding amine (Protocol A). Use slight excess of Acid instead of Amine. Switch to COMU or T3P . |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Patterson, E. A., et al. (2011). T3P: A Practical and Efficient Reagent for the Synthesis of Sterically Hindered Amides.[6] Tetrahedron Letters, 52(20), 2533-2536. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 6. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

Application Notes and Protocols for (R)-3-Cyclopropylmorpholine Free Base

Document ID: AN-CPM-FB-2026-02

Revision: 1.0

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of (R)-3-Cyclopropylmorpholine free base. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. This guide is founded on an understanding of the chemical properties of secondary amines, morpholine derivatives, and cyclopropylamines, integrating established laboratory safety practices with specific considerations for the unique characteristics of this molecule.

Introduction: A Profile of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, in drug candidates[1]. The introduction of a cyclopropyl group adds a three-dimensional feature and can influence binding affinity and metabolic fate[2][3]. As a secondary amine, the compound is basic and nucleophilic. Understanding these fundamental chemical characteristics is paramount to establishing proper handling and storage procedures that maintain its purity and stability.

The primary challenges associated with the handling of this compound free base stem from its potential sensitivity to atmospheric conditions and its inherent chemical hazards. This guide will address these challenges by providing detailed, field-tested protocols.

Health and Safety: A Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the this compound free base is not widely available, data from closely related compounds and aggregated GHS information provide a strong basis for a risk assessment.

GHS Hazard Classification

Based on aggregated data from the European Chemicals Agency (ECHA), 3-Cyclopropylmorpholine is classified with the following hazards[4]:

-

H227: Combustible liquid. This indicates that the material can ignite upon heating but is not classified as flammable[4].

-

H315: Causes skin irritation. Prolonged or repeated contact can lead to skin irritation[4].

-

H318: Causes serious eye damage. This is a significant hazard, indicating a risk of severe, potentially irreversible, eye injury upon contact[4].

-

H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract[4].

These classifications are consistent with those of the parent compound, morpholine, which is also known to be corrosive and flammable[5][6].

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound free base:

-

Eye Protection: Chemical safety goggles are required at all times. A full face shield should be worn when handling larger quantities (>25 mL) or when there is a significant splash risk.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.

-

Respiratory Protection: Handling should be performed in a certified chemical fume hood to minimize inhalation exposure.

Chemical Properties and Stability

The stability of this compound is influenced by its chemical structure and its interaction with the environment.

Air and Moisture Sensitivity

As a secondary amine, this compound is susceptible to degradation from atmospheric components:

-

Hygroscopicity: Amines are generally hygroscopic, readily absorbing moisture from the air[4]. Absorbed water can dilute the compound and potentially participate in degradation reactions.

-

Carbon Dioxide Absorption: The basic nitrogen atom can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt. This reaction can lead to a decrease in the purity of the free base over time.

Thermal Stability

While specific thermal decomposition data for this compound is not available, studies on related cyclic amines and cyclopropanes provide guidance. Thermal decomposition of halogenated polyfluorocyclopropanes has been observed in the range of 170–250°C[7]. It is prudent to assume that elevated temperatures can lead to degradation. Therefore, storage at controlled, cool temperatures is recommended to minimize the risk of thermal decomposition.

Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive, reactions.

-

Strong Acids: As a base, it will undergo a strong exothermic reaction with acids.

-

Acid Halides and Anhydrides: Will react readily in acylation reactions.

Storage Protocols

Proper storage is critical for maintaining the long-term integrity of this compound.

| Parameter | Condition | Rationale |

| Temperature | 2-8°C | Minimizes vapor pressure and slows potential degradation pathways. Avoid freezing unless the compound's properties in a frozen state are known. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO₂ and moisture, preserving the purity of the free base. |

| Light | Amber Vial/Protection from Light | While specific photosensitivity data is unavailable, it is best practice to protect organic compounds from light to prevent photochemical degradation. |

| Container | Tightly Sealed Amber Glass Vial with a PTFE-lined cap | Glass is inert, and the amber color protects from light. A PTFE-lined cap provides a good seal against the atmosphere. |

Long-Term Storage Workflow

Caption: Key steps for transferring the air- and moisture-sensitive compound.

Solution Preparation and Storage

For many applications, preparing stock solutions is more convenient. The choice of solvent is critical for the stability of the solution.

Recommended Solvents

While specific solubility data is limited, based on the structure (a polar amine), the following anhydrous solvents are recommended for initial testing:

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Ethanol

-

Acetonitrile

It is crucial to use anhydrous grade solvents to prevent the introduction of water. A small-scale solubility test should always be performed before preparing a large stock solution.

Protocol for Preparing a Stock Solution

-

Solvent Preparation: Use a fresh, unopened bottle of anhydrous solvent or a properly dried solvent.

-

Calculation: Determine the mass of this compound required to achieve the desired concentration.

-

Weighing: Weigh the required amount of the compound in a tared, dry receiving vial under an inert atmosphere if possible.

-

Dissolution: Using a dry syringe, add the calculated volume of anhydrous solvent to the vial.

-

Mixing: Gently swirl or vortex the vial until the compound is fully dissolved.

-

Storage: Purge the headspace of the vial with inert gas, seal tightly, and store at -20°C or -80°C to maximize long-term stability.

Conclusion

The successful use of this compound free base in research and development is contingent upon meticulous handling and storage practices. By understanding its chemical properties and adhering to the protocols outlined in this guide, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. The core principles are to minimize exposure to atmosphere (moisture and CO₂), light, and heat, and to always use appropriate personal protective equipment.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). 3-Cyclopropylmorpholine. PubChem Compound Database. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

G. C. G. E., & G. D. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(19), 12029–12122. [Link]

-

Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773-1779. [Link]

-

Zhang, M., & Appella, D. H. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595. [Link]

-

Fryszkowska, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1423. [Link]

-

Palchykov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(1-2), 2-23. [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry, 9(3), 1-2. [Link]

-

Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). The Thermal Decomposition of RDX. Retrieved from [Link]

-

Reisberg, S. H., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Nguyen, V. D., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 51(30), 7543-7547. [Link]

-

Yurevych, A., et al. (2023). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 15(7), 1699. [Link]

-

Hayakawa, M., et al. (2013). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 215-223. [Link]

- Singh, S. P., et al. (2018). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research, 7(1), 1-9.

-

ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes.. Retrieved from [Link]

-

Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Russian Chemical Reviews, 88(1), 1-38. [Link]

Sources

- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. 3-Cyclopropylmorpholine | C7H13NO | CID 53986558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. chemos.de [chemos.de]

- 7. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: (R)-3-Cyclopropylmorpholine Optimization

Ticket ID: CP-303-OPT Subject: Improving yield in C-N coupling reactions of (R)-3-Cyclopropylmorpholine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with This compound . This is a deceptively challenging substrate. While it is a secondary amine, the cyclopropyl group at the C3 position introduces significant steric bulk proximal to the nucleophilic nitrogen.

In standard Buchwald-Hartwig couplings, this steric hindrance retards the rate of amine coordination to the Palladium(II) center, often allowing competitive pathways (catalyst decomposition or

This guide provides a root-cause analysis and validated protocols to bypass these steric barriers.

Module 1: Diagnostic & Decision Logic

Before modifying your reaction, determine if your failure mode is Kinetic (Steric) or Electronic . Use this decision matrix to select the correct protocol.

Figure 1: Decision matrix for coupling strategy. Note that even electron-deficient rings may require Pd-catalysis if the 3-cyclopropyl steric bulk prevents SnAr transition state formation.

Module 2: The Steric Bottleneck (Root Cause)

The failure mechanism in standard Pd-catalysis (e.g., using BINAP or dppf) is the Amine Binding Step .

-

Oxidative Addition: Pd(0) inserts into Ar-X (Fast).

-

Amine Coordination: The bulky 3-cyclopropyl group clashes with the ligands on Pd, preventing the amine from binding.

-

Result: The catalytic cycle stalls, and the active Pd species aggregates into inactive Pd black.

The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky enough to enforce a mono-ligated Pd species (L1Pd), which is surprisingly more accessible to hindered amines than bis-ligated complexes.

Module 3: Optimized Protocols

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Best for: 2-chloropyrimidines, 4-chloropyridines, nitro-benzenes.

The cyclopropyl group hinders the approach to the electrophilic carbon. Standard conditions (

| Parameter | Standard Condition (Avoid) | Optimized Condition |

| Solvent | DMF or Acetonitrile | DMSO or NMP (Higher dielectric constant stabilizes the Meisenheimer complex) |

| Base | DIPEA (3.0 eq) or KF (2.0 eq) | |

| Temperature | 80 °C | 100–120 °C |

| Additive | None | None (Avoid Lewis acids; they may cause ring opening of the cyclopropyl group) |

Step-by-Step:

-

Dissolve electrophile (1.0 eq) and this compound (1.2 eq) in DMSO (0.5 M concentration).

-

Add DIPEA (3.0 eq).

-

Heat to 110 °C for 16 hours.

-

Critical Workup: Pour into water/brine (1:1). Extract with EtOAc. Do not use ether, as DMSO removal is difficult.

Protocol B: Buchwald-Hartwig Amination (High-Performance)

Best for: Unactivated aryl chlorides, bromides, and triflates.

This protocol utilizes Generation 4 (G4) Precatalysts . These ensure a 1:1 L:Pd ratio and activate at low temperatures, preventing catalyst death before the reaction starts.

Primary Recommendation: RuPhos Pd G4 Why? RuPhos is the "universal" ligand for secondary amines. Secondary Recommendation: BrettPhos Pd G4 Why? If RuPhos fails, BrettPhos is specifically designed for the most sterically demanding amines.

| Component | Recommendation | Function |

| Catalyst | RuPhos Pd G4 (1–3 mol%) | Pre-formed oxidative addition complex; air stable. |

| Base | NaOtBu (1.5 eq) | Strong base required for rapid deprotonation. |

| Solvent | Toluene or Dioxane | Non-polar solvents often favor the reductive elimination step. |

| Temp | 80–100 °C | Sufficient energy to overcome the steric barrier. |

Step-by-Step:

-

Setup: Flame-dry a reaction vial containing a stir bar. Cool under Argon.

-

Solids: Add Aryl Halide (1.0 eq), NaOtBu (1.5 eq), and RuPhos Pd G4 (0.02 eq / 2 mol%).

-

Liquids: Add this compound (1.2 eq) and anhydrous Toluene (0.2 M).

-

Note: If the amine is an HCl salt, increase base to 2.5 eq.

-

-

Purge: Sparge with Argon for 5 minutes (subsurface needle). Cap tightly.

-

Reaction: Heat to 100 °C for 4–12 hours.

-

Check: Monitor by LCMS. If conversion < 50% after 4 hours, switch to BrettPhos Pd G4 .

Module 4: Troubleshooting & FAQs

Q1: I see the product mass, but the yield is <30%. The rest is starting material.

-

Diagnosis: Catalyst death. The steric bulk of the cyclopropyl group slowed down the reaction, allowing the catalyst to decompose.

-

Fix:

-

Switch from Pd(OAc)2/Ligand to Precatalysts (G3 or G4) .

-

Increase concentration to 0.5 M to increase the collision frequency between the hindered amine and the catalyst.

-

Q2: Can I use Cs2CO3 instead of NaOtBu?

-

Answer: Only if your substrate has base-sensitive groups (e.g., esters). Weak bases like Carbonate are often too slow for hindered amines, leading to "stalled" reactions. If you must use Carbonate, switch the solvent to t-Amyl Alcohol or Dioxane/Water (4:1) to improve base solubility.

Q3: Is the (R)-enantiomer stable? Will it racemize?

-

Answer: The (R)-center at C3 is generally configurationally stable under basic coupling conditions. However, avoid strong Lewis Acids (e.g., AlCl3, BBr3) in subsequent steps, as the cyclopropyl ring can open or facilitate elimination/racemization mechanisms.

Q4: My aryl halide is an Aryl Iodide. Should I expect better yields?

-

Answer: Counter-intuitively, No . Aryl Iodides can release iodide ions that poison the active Pd species.[1] For hindered couplings, Aryl Bromides or Chlorides often outperform Iodides. If you must use an Iodide, add AgOTf (scavenger) or switch to a pseudo-halide (OTf).

Module 5: Mechanistic Visualization

The following diagram illustrates the specific failure point (Red) and how the recommended ligands (Green) bypass it.

Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step.

References

-

Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.

- Key Insight: Establishes RuPhos and BrettPhos as the standard for hindered secondary amines.

-

Maiti, D., et al. "Buchwald-Hartwig Amination: Role of the Base and Solvent." Journal of Organic Chemistry, 2014, 79 (24), 11961-11969.[2]

- Key Insight: Explains the necessity of strong bases (NaOtBu)

-

Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41 (11), 1534–1544.

- Key Insight: Describes the G3/G4 precatalyst activation mechanism which prevents early catalyst de

-

Sigma-Aldrich Technical Bulletin. "RuPhos Pd G4 Product Information & Protocols."

- Key Insight: Validated protocols for G4 prec

Sources

Preventing racemization of (R)-3-Cyclopropylmorpholine during workup

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-3-Cyclopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of racemization during experimental workup. Our goal is to provide you with the technical expertise and practical protocols necessary to maintain the enantiomeric integrity of your valuable chiral compounds.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses the critical issue of observing a decrease in enantiomeric excess (% ee) in this compound following purification or workup procedures.

Issue: Significant decrease in % ee for this compound post-workup.

You've performed a reaction yielding this compound with high enantiopurity, but after aqueous workup and isolation, chiral HPLC analysis shows a significant reduction in the % ee, indicating racemization has occurred.

Root Cause Analysis

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1][2] For a chiral amine like this compound, the stereocenter at the C3 position, being adjacent to the nitrogen, is susceptible to epimerization under certain conditions. The primary mechanism involves the reversible formation of a planar, achiral intermediate, such as an iminium ion or an enamine, which can then be non-stereoselectively reprotonated.[1][3]